Cas no 59979-61-2 (Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester)
59979-61-2 structure
Product Name:Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester
Número CAS:59979-61-2
MF:C19H28O7
Megavatios:368.421426773071
CID:377633
PubChem ID:181254
Update Time:2025-04-19
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester Propiedades químicas y físicas
Nombre e identificación
-
- Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester
- Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl...
- Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyc
- Tagitinin A
- MEGxp0_000075
- 7,9-Dihydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate
- 59979-61-2
- CHEMBL518700
- NCGC00180721-01
- GTPL8701
- Q27088925
- BDBM50394802
- DTXSID80975404
- ACon1_000272
- [(1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate
- BRD-K83245091-001-01-4
- ACon0_000437
- AKOS032948503
- (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
- NS00067893
- ((1R,2S,4R,8S,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo(9.2.1.04,8)tetradecan-9-yl) 2-methylpropanoate
- (1R,2S,4R,8R,9R,11R,12R)-1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo(9.2.1.0,)tetradecan-9-yl 2-methylpropanoic acid
- (1R,2S,4R,8R,9R,11R,12R)-1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.0,]tetradecan-9-yl 2-methylpropanoic acid
- [ "" ]
-
- Renchi: 1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)14(20)8-19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14-,15-,18+,19+/m0/s1
- Clave inchi: HREHFPZHVCNOMQ-XNNFIIJVSA-N
- Sonrisas: O1[C@@]2(C[C@@H]([C@@]1(C)C[C@H]([C@H]1C(=C)C(=O)O[C@@H]1C[C@@H]2C)OC(C(C)C)=O)O)O
Atributos calculados
- Calidad precisa: 368.18354
- Masa isotópica única: 368.183503
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 629
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 7
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 102
- Xlogp3: 1.8
Propiedades experimentales
- Color / forma: Cryst.
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 539.9±50.0 °C at 760 mmHg
- Punto de inflamación: 189.0±23.6 °C
- índice de refracción: 1.542
- PSA: 102.29
- Logp: 1.31040
- Presión de vapor: 0.0±3.3 mmHg at 25°C
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5091-1 mg |
Tagitinin A |
59979-61-2 | 1mg |
¥2275.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15490-5mg |
Tagitinin A |
59979-61-2 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5091-5 mg |
Tagitinin A |
59979-61-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN5091-1 mL * 10 mM (in DMSO) |
Tagitinin A |
59979-61-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN5091-5mg |
Tagitinin A |
59979-61-2 | 5mg |
¥ 3710 | 2024-07-19 | ||
| A2B Chem LLC | AG74879-5mg |
Tagitinin A |
59979-61-2 | ≥98% | 5mg |
$1177.00 | 2024-04-19 | |
| MedChemExpress | HY-N1185-1mg |
Tagitinin A |
59979-61-2 | 97.66% | 1mg |
¥2700 | 2025-04-16 | |
| TargetMol Chemicals | TN5091-1 ml * 10 mm |
Tagitinin A |
59979-61-2 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
Propanoic acid,2-methyl-,(3aS,4R,6R,7S,9R,- 10S,11aR)-dodecahydro-7,9-dihydroxy-6,10- dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[ b]furan-4-yl ester Literatura relevante
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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